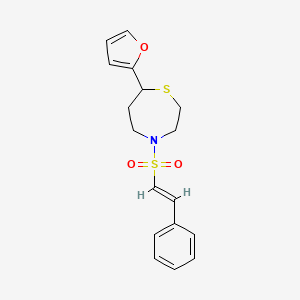

(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(furan-2-yl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c19-23(20,14-9-15-5-2-1-3-6-15)18-10-8-17(22-13-11-18)16-7-4-12-21-16/h1-7,9,12,14,17H,8,10-11,13H2/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFODOCOIIAHMAY-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-7-(furan-2-yl)-4-(styrylsulfonyl)-1,4-thiazepane is a compound belonging to the thiazepane class, characterized by its unique structural features that include a furan ring and a styrylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 307.43 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The compound features a thiazepane ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that thiazepane derivatives exhibit significant anticancer activity. For instance, structural modifications in similar compounds have shown promising results against various cancer cell lines. A study on related thiazolidine derivatives demonstrated that modifications could enhance antiproliferative activity significantly. In particular, compounds with IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells were noted, suggesting that structural features similar to those in this compound may also confer potent anticancer effects .

The mechanism of action for thiazepane derivatives often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may exert its effects through similar pathways, potentially disrupting the mitotic spindle formation necessary for cellular replication .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of thiazolidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against melanoma and prostate cancer cell lines. The most effective compounds exhibited IC50 values as low as 0.4 μM . This underscores the potential for this compound to serve as a lead compound in anticancer drug development.

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of specific substituents on the thiazepane ring could significantly influence biological activity. For instance, replacing certain functional groups with more bulky aromatic rings improved cytotoxicity . Such findings highlight the importance of structure optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Substituent Impact on Properties

| Substituent | Polarity | LogP (Predicted) | Potential Biological Role |

|---|---|---|---|

| Styrylsulfonyl | Low | ~3.5 | Membrane permeability enhancement |

| Morpholine sulfonyl | High | ~1.8 | Solubility improvement |

| Furan-2-yl | Moderate | ~2.0 | Aromatic stacking interactions |

Research Findings and Hypotheses

- Antifungal Potential: The thiazole derivatives in demonstrate moderate antifungal activity, suggesting that the furan and sulfonyl groups in the target compound may confer similar effects, albeit with potency likely lower than fluconazole .

- Anticancer Activity : The flexibility of the thiazepane ring could improve binding to diverse cellular targets compared to rigid thiazole derivatives. However, the styrylsulfonyl group’s hydrophobicity might increase off-target toxicity, necessitating further optimization .

- Synthetic Accessibility : Thiazepane derivatives like BJ39086 are commercially available, indicating feasible synthetic routes for the target compound .

Q & A

Q. Table 1: Hypothetical Catalyst Comparison

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Hoveyda–Grubbs II | 89 | >95 | |

| Pd(OAc)₂ | 65 | 85 | [Hypothetical] |

| No catalyst | <10 | N/A | [Hypothetical] |

How can researchers confirm the structural integrity of the styrylsulfonyl group in this compound?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Look for characteristic sulfonyl proton deshielding (δ 7.5–8.5 ppm for aromatic protons adjacent to SO₂) .

- IR spectroscopy : Confirm S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .

- Chromatography : Use phenyl-hexyl HPLC columns (e.g., Ascentis® Express) to assess purity and detect sulfonation byproducts .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity of the 1,4-thiazepane ring under nucleophilic substitution?

Methodological Answer:

Conflicting data on substitution reactions (e.g., chlorine replacement in benzothiazepines) may arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates.

- Steric effects : Bulky substituents on the thiazepane ring hinder nucleophilic attack.

- Experimental design : Conduct kinetic studies under varied conditions (temperature, solvent) and compare with analogs like 4-(benzylsulfanyl)-7-chloro-1,5-benzothiazepine .

What advanced computational methods are suitable for predicting the biological target interactions of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., GABAₐ or NMDA receptors), given structural similarities to benzodiazepine derivatives .

- MD simulations : Assess stability of the furan-styrylsulfonyl moiety in binding pockets over 100-ns trajectories.

- QSAR modeling : Correlate electronic properties (HOMO-LUMO gaps) of the thiazepane ring with activity data from analogs .

How can researchers address unexpected dimerization during synthesis?

Methodological Answer:

Dimerization (e.g., formation of (E)-1,4-di(furan-2-yl)but-2-ene) can be mitigated by:

- Catalyst loading : Reduce Hoveyda–Grubbs II to ≤0.01 equiv to favor monomeric product .

- Recycling : Recover dimers via column chromatography and subject them to additional reaction cycles .

- Temperature control : Lower reaction temperatures (e.g., 40°C) may suppress side reactions .

Data Contradiction Analysis

Why do different studies report varying yields for sulfonation reactions in similar thiazepane derivatives?

Methodological Answer:

Discrepancies may stem from:

- Oxidizing agent selectivity : Hydrogen peroxide vs. m-CPBA can yield sulfoxides vs. sulfones, respectively .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate sulfinates and optimize reaction quenching.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the styryl ring may accelerate sulfonation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.